![molecular formula C7HCl2F3N2S B11849487 2,4-Dichloro-7-(trifluoromethyl)thieno[3,2-d]pyrimidine](/img/structure/B11849487.png)
2,4-Dichloro-7-(trifluoromethyl)thieno[3,2-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-7-(trifluoromethyl)thieno[3,2-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by the presence of chlorine and trifluoromethyl groups attached to a thieno[3,2-d]pyrimidine core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-7-(trifluoromethyl)thieno[3,2-d]pyrimidine typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves the use of 3-amino-2-methoxycarbonylthiophene as the starting material. This compound undergoes a series of reactions, including chlorination and cyclization, to form the desired thienopyrimidine structure .
In a specific synthetic route, 3-amino-2-methoxycarbonylthiophene is reacted with phosphorus oxychloride (POCl3) at elevated temperatures (190°C) to yield an intermediate product. This intermediate is then further reacted with additional reagents under controlled conditions to produce this compound .
Industrial Production Methods
Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. The process typically includes steps such as solvent recovery and reuse, which help in reducing the overall production cost. The final product is often refined using techniques like recrystallization to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-7-(trifluoromethyl)thieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be replaced by other functional groups through nucleophilic substitution reactions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorus oxychloride (POCl3), dimethylformamide (DMF), and various nucleophiles. Reaction conditions often involve elevated temperatures and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted thienopyrimidine derivatives, while cyclization reactions can produce more complex heterocyclic compounds .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-7-(trifluoromethyl)thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. For example, the compound has been shown to inhibit kinase enzymes, which play a crucial role in cell signaling and cancer progression. By inhibiting these enzymes, the compound can disrupt the signaling pathways that promote cancer cell growth and survival .
Comparaison Avec Des Composés Similaires
2,4-Dichloro-7-(trifluoromethyl)thieno[3,2-d]pyrimidine is unique due to its specific substitution pattern and the presence of both chlorine and trifluoromethyl groups. Similar compounds include other thienopyrimidine derivatives, such as:
2,4-Dichloro-thieno[3,2-d]pyrimidine: Lacks the trifluoromethyl group but shares the core structure.
Thieno[3,4-b]pyridine derivatives: Similar heterocyclic structure but with different substitution patterns.
Propriétés
Formule moléculaire |
C7HCl2F3N2S |
|---|---|
Poids moléculaire |
273.06 g/mol |
Nom IUPAC |
2,4-dichloro-7-(trifluoromethyl)thieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C7HCl2F3N2S/c8-5-4-3(13-6(9)14-5)2(1-15-4)7(10,11)12/h1H |
Clé InChI |
BEAJFFCHQNUCCB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=C(S1)C(=NC(=N2)Cl)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


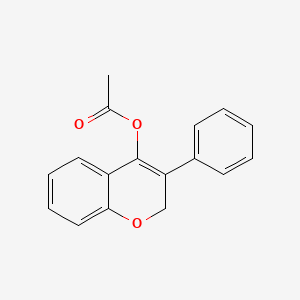
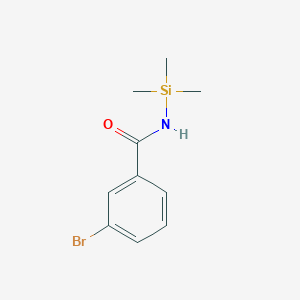
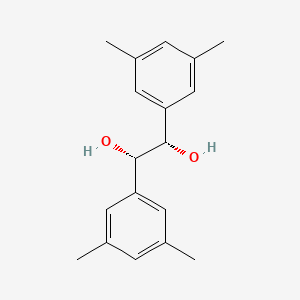
![5-Amino-1-(4-isopropylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11849426.png)



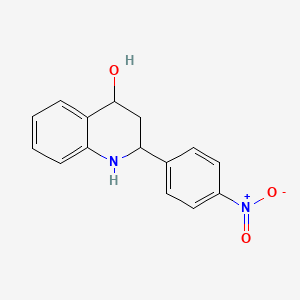



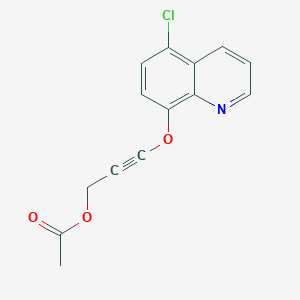
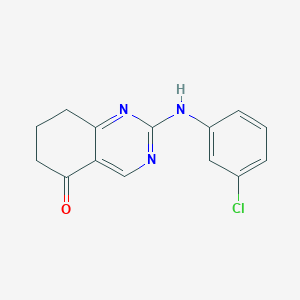
![1-(4-Chlorophenyl)-3-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11849481.png)
